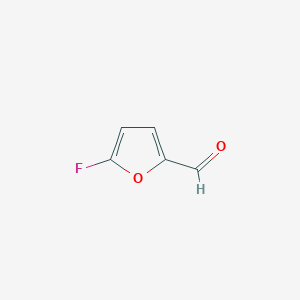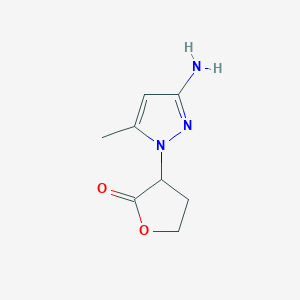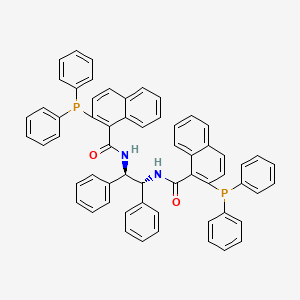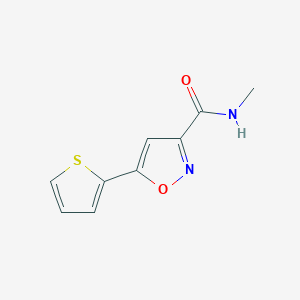
2-Methyl-1-thiomorpholinopropan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-thiomorpholinopropan-2-amine is an organic compound that belongs to the class of thiomorpholines Thiomorpholines are heterocyclic compounds containing a sulfur atom and a nitrogen atom in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-thiomorpholinopropan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-1-propanol with thiomorpholine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of a base such as sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve more efficient and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-thiomorpholinopropan-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfur and nitrogen atoms in the molecule, which can act as nucleophiles or electrophiles depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate. These reactions typically occur under acidic or basic conditions and result in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of amines or thiols.
Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms, with common reagents including alkyl halides and acyl chlorides. These reactions can be catalyzed by acids or bases and result in the formation of various substituted derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or thiols. Substitution reactions can lead to a wide range of substituted thiomorpholine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-thiomorpholinopropan-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers are investigating its use as a lead compound for the development of new pharmaceuticals.
Industry: In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-thiomorpholinopropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters, leading to increased levels of these neurotransmitters in the brain. This mechanism is of interest in the development of treatments for neurological disorders such as depression and Parkinson’s disease.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-1-thiomorpholinopropan-2-amine can be compared with other similar compounds, such as:
Thiomorpholine: The parent compound, which lacks the methyl and propan-2-amine substituents. Thiomorpholine is a simpler molecule with different chemical properties and reactivity.
2-Methylthiomorpholine: A related compound with a methyl group on the thiomorpholine ring. This compound has similar but distinct chemical properties compared to this compound.
1-Thiomorpholinopropan-2-amine: A compound with a propan-2-amine substituent but lacking the methyl group. This compound may have different reactivity and applications compared to this compound.
Eigenschaften
Molekularformel |
C8H18N2S |
|---|---|
Molekulargewicht |
174.31 g/mol |
IUPAC-Name |
2-methyl-1-thiomorpholin-4-ylpropan-2-amine |
InChI |
InChI=1S/C8H18N2S/c1-8(2,9)7-10-3-5-11-6-4-10/h3-7,9H2,1-2H3 |
InChI-Schlüssel |
MBGLATKUTCJCJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN1CCSCC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


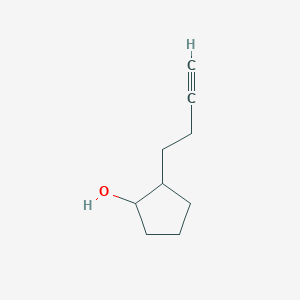
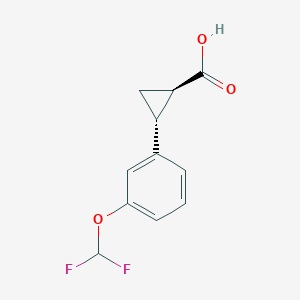
![5-(Cyclopropylmethyl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13330948.png)
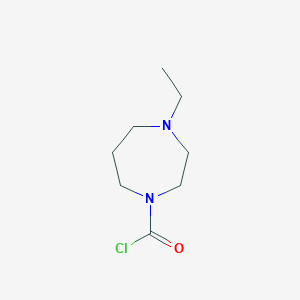
![3-Bromo-7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13330970.png)
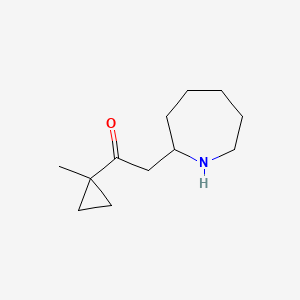

![3-Bromo-7-methoxy-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine](/img/structure/B13330987.png)
![(S)-1-(4-(2-(6-Amino-8-((6-bromobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-9-yl)ethyl)piperidin-1-yl)-1-oxopropan-2-yl L-alaninate methanesulfonate](/img/structure/B13330989.png)
